Isobutyl 2-(3-oxo-2-piperazinyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

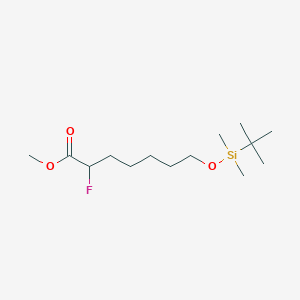

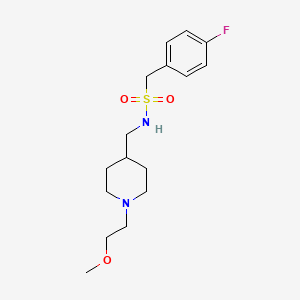

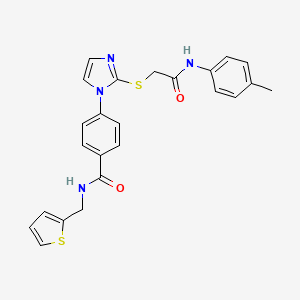

Isobutyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H18N2O3/c1-7(2)6-15-9(13)5-8-10(14)12-4-3-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14) . This code provides a specific description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Environmental Fate and Aquatic Effects

Research has examined environmental fate and aquatic effects data for a series of chemicals, including C4 compounds like butyl acetate and isobutyl alcohol, which share structural similarities with Isobutyl 2-(3-oxo-2-piperazinyl)acetate. These studies find that such compounds are generally low concern for fish, invertebrates, algae, and microorganisms due to their rapid biodegradation in soil and water, and negligible threat to aquatic life (C. Staples, 2001).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives are of great significance in drug design, showing a broad spectrum of therapeutic uses across antipsychotic, anticancer, anti-inflammatory, and other domains. Modification to the piperazine nucleus, such as seen in this compound, can significantly affect medicinal potential. This highlights the molecule's relevance in pharmaceutical research for developing new treatments (A. Rathi et al., 2016).

Microbial Production of Volatile Fatty Acids

Research into microbial production of volatile fatty acids (VFAs) emphasizes the potential of microbially produced VFAs as sustainable alternatives to petroleum-based chemicals. This includes compounds related to this compound, which could be synthesized from VFAs using microbial routes. Challenges remain in understanding biosynthesis pathways, indicating an area ripe for further exploration (S. Bhatia & Yung-Hun Yang, 2017).

Nanofiltration Membranes Development

Piperazine-based nanofiltration (NF) membranes, featuring crumpled polyamide layers, are gaining attention for environmental applications, including water treatment. These NF membranes, utilizing piperazine as a building block, demonstrate enhanced membrane separation performance. This area of research could have implications for the use of this compound in materials science (Senlin Shao et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

2-methylpropyl 2-(3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(2)6-15-9(13)5-8-10(14)12-4-3-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROIIRIOIQDJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC1C(=O)NCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide](/img/structure/B2579743.png)

![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)

![N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)

![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)

![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)